molecular formula C15H16FN3O B1442883 1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1354953-30-2

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane

Cat. No.: B1442883
CAS No.: 1354953-30-2
M. Wt: 273.3 g/mol
InChI Key: GKVBPLKCFVSHCL-UHFFFAOYSA-N
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Description

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a useful research compound. Its molecular formula is C15H16FN3O and its molecular weight is 273.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c16-11-3-1-2-10(8-11)13-18-19-14(20-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVBPLKCFVSHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C3=NN=C(O3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a compound of interest due to its potential biological activities. This compound combines the oxadiazole moiety, known for various pharmacological properties, with a spirocyclic structure that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its effects on enzyme activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16FN3O
  • CAS Number : 1354953-30-2
  • Molecular Weight : 273.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its interaction with key enzymes and its potential therapeutic effects.

Enzyme Interaction

One of the primary areas of research has been the interaction of this compound with the enzyme tyrosinase. Tyrosinase is crucial in melanin biosynthesis and has implications in diseases such as Parkinson’s disease and certain cancers.

Key Findings :

  • Activation/Inhibition Effects : Studies have shown that compounds containing the 1,3,4-oxadiazole ring can exhibit both activation and inhibition effects on tyrosinase. For instance, certain derivatives have been reported to enhance enzyme activity while others inhibit it significantly .
CompoundEffect on TyrosinaseNotes
6aActivationNo substituent on phenyl group enhances binding
6bDecreased ActivationPresence of halogen decreases activation ability
7cInhibitionContains multiple oxadiazole rings leading to high inhibition

Case Studies and Research Findings

Several studies have highlighted the biological significance of oxadiazole derivatives:

  • Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of a fluorophenyl group in our compound may enhance these effects due to increased lipophilicity and improved receptor binding.
  • Neuroprotective Effects : The modulation of tyrosinase activity may also play a role in neuroprotection, particularly in conditions linked to oxidative stress. Compounds that inhibit tyrosinase have shown promise in reducing neuronal damage in models of neurodegenerative diseases .
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane
Reactant of Route 2
1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane

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